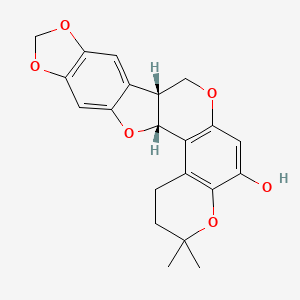

Maackiapterocarpan A

Description

Maackiapterocarpan A is a pterocarpan-class compound isolated from Sophora tonkinensis, a plant traditionally used in East Asian medicine . Pterocarpans are bioactive flavonoids characterized by a tetracyclic structure derived from the rearrangement of a flavan precursor. While over 100 flavonoids have been identified in Sophora tonkinensis, this compound remains less studied compared to its structural analogs, such as Maackiapterocarpan B.

Properties

Molecular Formula |

C21H20O6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(1R,14R)-6,6-dimethyl-7,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.03,8.015,23.017,21]tetracosa-2(11),3(8),9,15,17(21),22-hexaen-9-ol |

InChI |

InChI=1S/C21H20O6/c1-21(2)4-3-10-18-17(6-13(22)19(10)27-21)23-8-12-11-5-15-16(25-9-24-15)7-14(11)26-20(12)18/h5-7,12,20,22H,3-4,8-9H2,1-2H3/t12-,20+/m0/s1 |

InChI Key |

XVIZOEGEWDVLRY-FKIZINRSSA-N |

Isomeric SMILES |

CC1(CCC2=C(O1)C(=CC3=C2[C@H]4[C@@H](CO3)C5=CC6=C(C=C5O4)OCO6)O)C |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC3=C2C4C(CO3)C5=CC6=C(C=C5O4)OCO6)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Maackiapterocarpan B

Structural Similarities and Differences :

- Both Maackiapterocarpans A and B belong to the pterocarpan subclass and are derived from Sophora tonkinensis.

- Pharmacological Activity: Maackiapterocarpan B has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages, suppressing nitric oxide (NO), TNF-α, IL-6, and IL-1β production via inhibition of NF-κB and MAPK pathways . In contrast, Maackiapterocarpan A’s bioactivity remains understudied, though its structural homology suggests similar mechanisms.

Sophoraflavanone G

Structural Class: A flavanone (distinct from pterocarpans) isolated from Sophora flavescens.

Homopterocarpin and Flemichapparin B

- These compounds, also identified in Sophora tonkinensis, share the pterocarpan backbone but differ in side-chain modifications . Limited data exist on their specific activities, though homopterocarpin has been linked to antifungal properties in related species.

Comparative Data Table

Q & A

Q. What experimental protocols are recommended for isolating Maackiapterocarpan A from natural sources?

Isolation requires chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent partitioning. Detailed protocols should specify plant material preparation, solvent systems, and purity validation via NMR and mass spectrometry . For reproducibility, include batch-specific parameters (e.g., temperature, flow rate) and reference standard compounds for calibration .

Q. Which spectroscopic methods are essential for characterizing this compound’s structure?

A combination of -NMR, -NMR, and high-resolution mass spectrometry (HR-MS) is critical. For novel derivatives, 2D NMR techniques (COSY, HSQC, HMBC) must resolve stereochemistry. Report chemical shifts, coupling constants, and fragmentation patterns in tabular form (see Table 1) .

Table 1 : Example spectral data for this compound

| Technique | Key Peaks/Features | Interpretation |

|---|---|---|

| -NMR | δ 6.75 (d, J=8.5 Hz) | Aromatic proton environment |

| HR-MS | [M+H] m/z 357.1234 (calc. 357.1230) | Confirms molecular formula CHO |

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Use a multi-concentration approach (e.g., 0.1–100 μM) with triplicate measurements. Include positive/negative controls and account for solvent interference. Statistical analysis (ANOVA, IC calculations) must align with guidelines in Scientific Reporting to ensure rigor . For in vivo studies, adhere to ethical protocols for animal models, as outlined in human-subject research frameworks .

Q. What strategies resolve contradictions in reported pharmacological mechanisms of this compound?

Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times). Use pathway-specific inhibitors or CRISPR knockouts to validate target engagement. Meta-analyses of existing data should address variability in experimental design, such as differences in assay endpoints or compound purity .

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?

Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins like kinases or receptors. Validate models with mutagenesis studies or comparative SAR tables (see Table 2). Report force fields, scoring functions, and solvent parameters to ensure reproducibility .

Table 2 : Hypothetical SAR for this compound derivatives

| Derivative | Substituent (R) | IC (μM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 1 | -OH | 12.3 ± 1.2 | -8.7 |

| 2 | -OCH | 8.9 ± 0.9 | -9.4 |

Methodological Best Practices

- Data Reproducibility : Document instrument calibration, solvent batches, and software versions (e.g., NMR processing tools) .

- Conflict Resolution : Use funnel plots or sensitivity analyses to address publication bias in meta-reviews .

- Ethical Compliance : For studies involving biological samples, include IRB approval numbers and informed consent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.